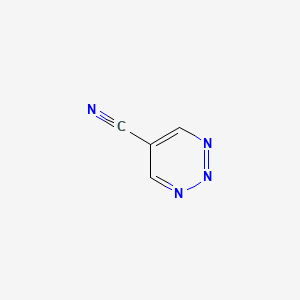
1,2,3-Triazine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Triazine-5-carbonitrile is a heterocyclic compound with the molecular formula C4H2N4. It is part of the triazine family, which is known for its diverse chemical properties and applications. This compound is characterized by a triazine ring, a six-membered ring containing three nitrogen atoms, and a carbonitrile group attached to the fifth position of the ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3-Triazine-5-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine hydrate with dicarbonyl compounds can lead to the formation of triazine rings . Another method involves the use of nitriles and amidines, where the nitriles serve as nitrogen sources .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclization reactions. These reactions are typically carried out in the presence of catalysts to enhance the yield and efficiency of the process. The use of transition metal catalysts, such as palladium or copper, is common in these industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Triazine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazine oxides, while reduction can produce triazine amines .
Aplicaciones Científicas De Investigación
1,2,3-Triazine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,2,3-Triazine-5-carbonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s effects are mediated through pathways involving nitrogen-containing heterocycles, which can interfere with various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazine: Another triazine derivative with different nitrogen positioning.
1,3,5-Triazine: Known for its use in herbicides and other industrial applications.
Pyrimidine: A similar six-membered ring compound with two nitrogen atoms
Uniqueness
1,2,3-Triazine-5-carbonitrile is unique due to its specific nitrogen arrangement and the presence of a carbonitrile group. This structure imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
1260898-17-6 |
|---|---|
Fórmula molecular |
C4H2N4 |
Peso molecular |
106.09 g/mol |
Nombre IUPAC |
triazine-5-carbonitrile |
InChI |
InChI=1S/C4H2N4/c5-1-4-2-6-8-7-3-4/h2-3H |
Clave InChI |
LKIQJYQAFUOZPN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN=N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


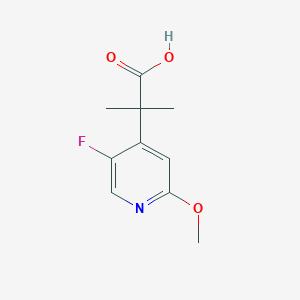
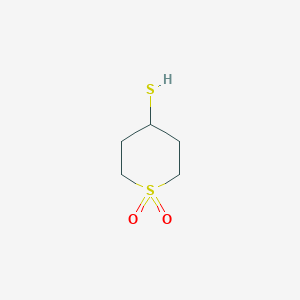
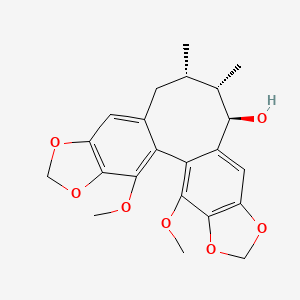
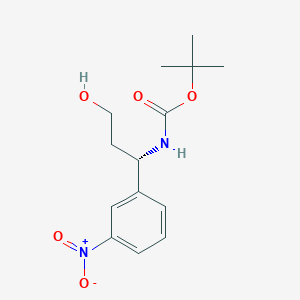
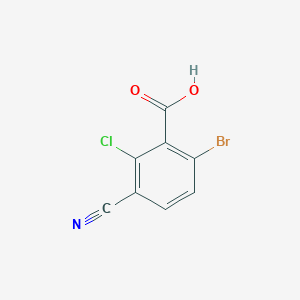
![3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13086131.png)

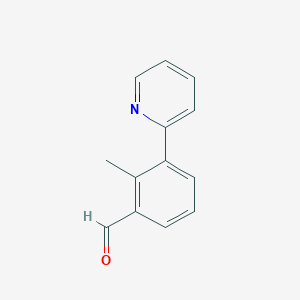

![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)
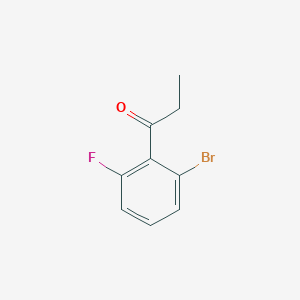
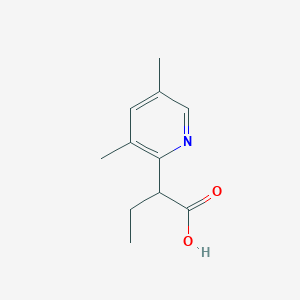
![Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene](/img/structure/B13086178.png)

